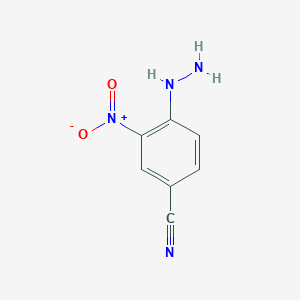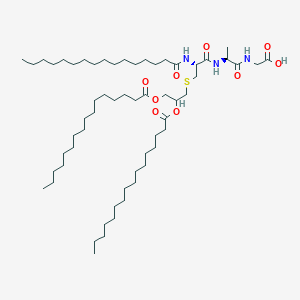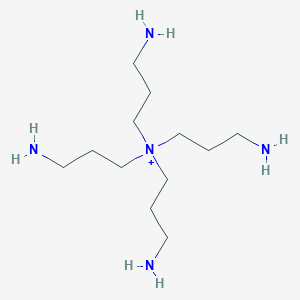
Tetrakis(3-aminopropyl)ammonium
Vue d'ensemble
Description
Tetrakis(3-aminopropyl)ammonium is a branched polyamine compound often found in cells of extreme thermophiles and hyperthermophiles. These organisms belong to both Bacteria and Archaea domains and thrive in extreme temperatures. The compound plays a crucial role in stabilizing nucleic acids and proteins under such conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(3-aminopropyl)ammonium involves the reaction of ammonia with 3-aminopropylamine under controlled conditions. The process typically requires a catalyst and is carried out at elevated temperatures to ensure complete reaction . The original method for the synthesis has been modified to improve yield and efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain optimal reaction conditions and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(3-aminopropyl)ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include amine oxides, simpler amines, and substituted polyamines .
Applications De Recherche Scientifique
Tetrakis(3-aminopropyl)ammonium has a wide range of scientific research applications:
Mécanisme D'action
Tetrakis(3-aminopropyl)ammonium stabilizes nucleic acids by binding electrostatically to the negatively charged phosphate groups within DNA and RNA. This binding prevents thermal denaturation and maintains the structural integrity of nucleic acids under extreme conditions . The compound also enhances the activity of cell-free translation systems by stabilizing the ternary complex between ribosomes, messenger RNA, and transfer RNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Caldopentamine
- Caldohexamine
- N4-aminopropylspermidine
- N4-bis(aminopropyl)spermidine
Uniqueness
Tetrakis(3-aminopropyl)ammonium is unique due to its branched structure, which provides enhanced stability to nucleic acids and proteins compared to linear polyamines. This makes it particularly effective in extreme conditions where other polyamines may not perform as well .
Propriétés
IUPAC Name |
tetrakis(3-aminopropyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N5/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-16H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHSXSKNSIRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C[N+](CCCN)(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149542 | |
| Record name | Tetrakis(3-aminopropyl)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111216-37-6 | |
| Record name | Tetrakis(3-aminopropyl)ammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrakis(3-aminopropyl)ammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



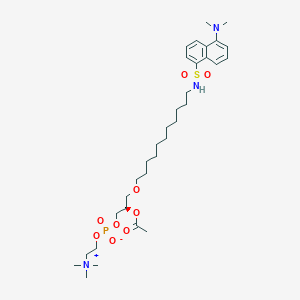
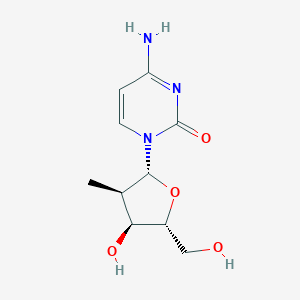

![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
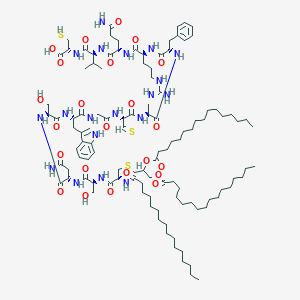
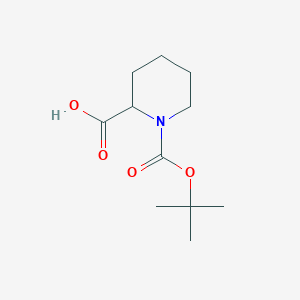


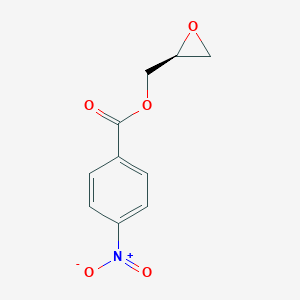
![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![3H-1,2,4-Triazolo[4,3-a]benzimidazol-3-one,1,2-dihydro-(9CI)](/img/structure/B38955.png)
